molecular formula C8H9BrN2O2S B1442301 N-(5-bromopyridin-3-yl)cyclopropanesulfonamide CAS No. 1083326-19-5

N-(5-bromopyridin-3-yl)cyclopropanesulfonamide

Cat. No.: B1442301
CAS No.: 1083326-19-5
M. Wt: 277.14 g/mol
InChI Key: XOUPUFNVVWWHER-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-3-yl)cyclopropanesulfonamide (CAS 1083326-19-5) is a bromopyridine-based chemical building block with a molecular weight of 277.14 g/mol and the molecular formula C 8 H 9 BrN 2 O 2 S . Its structure combines a cyclopropanesulfonamide group with a 5-bromopyridin-3-yl amine, a scaffold frequently employed in medicinal chemistry and drug discovery research. The presence of both bromine and sulfonamide functional groups makes this compound a versatile intermediate for further synthetic elaboration, such as metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships in the development of novel bioactive molecules . Research into sulfonamide derivatives, particularly those containing heteroaromatic systems like pyridine, indicates their potential relevance in developing inhibitors for various biological targets. For instance, published studies on 3-sulfonamide-1,2-hydroxypyridinethione (1,2-HOPTO) derivatives have demonstrated their activity as inhibitors of the metalloenzyme Insulin-degrading enzyme (IDE) . Furthermore, patents and research documents highlight the use of structurally related bromopyridine and sulfonamide compounds in the synthesis of potential therapeutic agents, including quinoxaline derivatives investigated as PI3 kinase inhibitors for oncology research . This compound is intended for research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For complete handling and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2S/c9-6-3-7(5-10-4-6)11-14(12,13)8-1-2-8/h3-5,8,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUPUFNVVWWHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728111
Record name N-(5-Bromopyridin-3-yl)cyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083326-19-5
Record name N-(5-Bromo-3-pyridinyl)cyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083326-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromopyridin-3-yl)cyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonamide Coupling Reaction

  • The coupling is generally performed by reacting cyclopropanesulfonyl chloride with 5-bromopyridin-3-amine.
  • The reaction is often carried out under microwave irradiation to improve reaction rates and yields.
  • Using an excess of the amine relative to the sulfonyl chloride reduces the formation of undesired disulfonamide side products.
  • The reaction is adaptable to a variety of amine and sulfonyl chloride substrates, indicating broad applicability for sulfonamide synthesis.

Reaction Conditions and Work-up

  • After coupling, the reaction mixture is typically quenched with aqueous acid (e.g., HCl).
  • The product is isolated by standard work-up procedures including extraction, chromatography, and recrystallization.
  • Recrystallization solvents such as isopropanol with varying amounts of water are employed to purify the final sulfonamide product.

Specific Preparation Routes and Variations

Synthesis from 5-Bromopyridin-3-amine

A representative method involves:

Step Reagents/Conditions Description
1 5-Bromopyridin-3-amine + cyclopropanesulfonyl chloride Sulfonamide coupling under microwave irradiation, excess amine used
2 Quench with aqueous HCl Neutralization and work-up
3 Chromatography and recrystallization Purification, often from iPrOH/H2O

This method yields the desired this compound with high purity and is amenable to scale-up.

Alternative Synthetic Approaches from Nitrile Precursors

  • The precursor 1-(5-bromopyridin-3-yl)cyclopropanecarbonitrile can be synthesized by cyclopropanation of (5-bromopyridin-3-yl)acetonitrile using 1-bromo-2-chloroethane in the presence of a phase transfer catalyst (e.g., benzyl-triethylammonium chloride) and sodium hydroxide at 60°C for 16 hours.
  • This intermediate can potentially be converted into the sulfonamide by further functional group transformations, although direct routes to the sulfonamide from this intermediate are less commonly reported.

Advanced Synthetic Methods from Patents

Patent literature describes multiple synthetic routes and conditions for sulfonamide derivatives related to this compound:

Method Reagents/Conditions Notes
Peptide coupling agents Use of oxalyl chloride, carbonyl di-imidazole, uronium reagents, or carbodiimides followed by sulfonamide displacement Employs nucleophilic bases like 4-dimethylaminopyridine for activation
SNAr (Nucleophilic Aromatic Substitution) Potassium carbonate in DMSO at 90°C or NaH in THF at 60°C with appropriate amine nucleophiles Enables substitution on halogenated pyridines
Hydrolysis and sulfonylation Hydrolysis of nitrile to carboxamide or acid, followed by reaction with sulfonyl chloride Acidic or basic hydrolysis possible
Oxidative rhodium insertion Methane sulfonamide, bis(tert-butylcarbonyloxy)iodobenzene, rhodium catalyst in isopropyl acetate at 55°C Advanced method for C–N bond formation
Carbonylation and carboamidation Use of molybdenum hexacarbonyl or CO, palladium catalyst, phosphine ligand, base, at 50-150°C under pressure or microwave Enables formation of sulfonamide via carbonylation pathways

These methods provide flexibility for the preparation of sulfonamide derivatives including the target compound, allowing optimization based on available starting materials and desired scale.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations/Notes
Sulfonamide coupling (amine + sulfonyl chloride) 5-bromopyridin-3-amine, cyclopropanesulfonyl chloride, microwave, excess amine High yield, simple, adaptable Requires preparation of sulfonyl chloride
SNAr nucleophilic substitution Halogenated pyridine, amine, K2CO3 in DMSO, 90°C Useful for halogenated pyridines Elevated temperature needed
Hydrolysis + sulfonylation Nitrile hydrolysis (acid/base), sulfonyl chloride Allows use of nitrile precursors Multi-step, longer reaction times
Oxidative rhodium insertion Rh catalyst, bis(tert-butylcarbonyloxy)iodobenzene Advanced, selective C–N bond formation Requires expensive catalysts
Carbonylation + carboamidation Pd catalyst, CO source, phosphine ligand, base Versatile, can be microwave-assisted Requires pressurized conditions

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound .

Scientific Research Applications

Biological Applications

  • Enzyme Inhibition
    • N-(5-bromopyridin-3-yl)cyclopropanesulfonamide has been studied as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential in inhibiting the insulin-degrading enzyme (IDE), which plays a crucial role in insulin metabolism and has implications for diabetes treatment .
    • The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide moiety can enhance inhibitory activity against IDE, suggesting pathways for developing more potent inhibitors .
  • Cancer Therapeutics
    • The compound has been investigated for its role in cancer therapy. Research indicates that it may inhibit critical enzymes involved in nucleotide metabolism, such as cytidine triphosphate synthase 1 (CTPS1), which is essential for proliferative diseases . This inhibition could potentially limit the growth of cancer cells by disrupting their nucleotide supply.
    • Further studies have explored its effectiveness in activating immune pathways relevant to cancer immunotherapy, particularly through the stimulation of the STING pathway .
  • Neurological Research
    • There is ongoing research into the compound's effects on neurodegenerative diseases. Its ability to inhibit neutral sphingomyelinase 2 (nSMase2) suggests potential applications in treating conditions like Alzheimer's disease by modulating lipid metabolism and reducing neuroinflammation .

Case Studies

Study FocusFindingsImplications
Insulin-Degrading Enzyme InhibitionThis compound exhibited significant inhibition of IDE with varying selectivity across substratesPotential therapeutic application in diabetes management by enhancing insulin levels
Cancer Cell Growth InhibitionDemonstrated inhibition of CTPS1 leading to reduced proliferation in cancer cell linesCould be developed as a novel anticancer agent targeting nucleotide synthesis pathways
Neuroprotection in Alzheimer's ModelsInhibition of nSMase2 resulted in reduced exosome release and improved cognitive function in animal modelsSuggests potential for treating neurodegenerative diseases through modulation of lipid signaling

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors or enzymes, leading to modulation of their activity. The cyclopropanesulfonamide group can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide

  • Structure : Differs by the addition of a methoxy group at the 2-position of the pyridine ring.
  • This substitution may improve solubility due to increased polarity .
  • Synthesis: Not detailed in the evidence, but similar intermediates (e.g., nitro-to-amine reductions, Pd-catalyzed couplings) are used in related compounds .

N-(5-bromopyridin-3-yl)-2,4-difluoro-N-methylbenzenesulphonamide

  • Structure : Replaces the cyclopropane sulfonamide with a difluoro-N-methylbenzenesulfonamide group.
  • Impact: The fluorinated benzene ring enhances metabolic stability and lipophilicity, which could improve blood-brain barrier penetration.

Heterocyclic Modifications

N-((1S,3R,4S)-3-ethyl-4-(imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclopentyl)cyclopropanesulfonamide

  • Structure : Incorporates an imidazo-pyrrolo-pyridine fused heterocycle instead of a simple pyridine.
  • Impact : The extended π-system and nitrogen-rich scaffold enhance interactions with ATP-binding pockets of kinases, a common feature in anticancer agents .
  • Synthesis : Requires multi-step reactions, including nitro reductions and cyclizations, with purification via silica gel chromatography .

N-(4-(3-propyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide

  • Structure : Features a bicyclooctane backbone and a propyl-substituted imidazo-pyrrolo-pyrazine group.
  • Impact : The rigid bicyclic framework may restrict conformational flexibility, improving selectivity for specific targets. The propyl chain could modulate hydrophobic interactions .

Biological Activity

Overview

N-(5-bromopyridin-3-yl)cyclopropanesulfonamide is a chemical compound with the molecular formula C₈H₉BrN₂O₂S and a molecular weight of 277.14 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its structural components:

  • Bromopyridine Moiety : This part of the molecule can interact with various biological receptors or enzymes, modulating their activity. It is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to target proteins.
  • Cyclopropanesulfonamide Group : This group enhances the compound's stability and binding affinity to its targets, facilitating interactions with enzyme active sites.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The effectiveness of this compound has been evaluated against various bacterial strains, as shown in the following table:

Pathogen Activity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Pseudomonas aeruginosa10 mm
Candida albicans14 mm

These results indicate that the compound shows promising potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies have indicated that it may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.

A case study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The following table summarizes the IC₅₀ values for various cancer cell lines:

Cell Line IC₅₀ (µM)
A549 (Lung Cancer)25
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)20

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Research Findings

  • Enzyme Inhibition : The compound has been shown to act as an enzyme inhibitor, particularly targeting metalloenzymes involved in various metabolic pathways. This mechanism is crucial for its potential therapeutic applications, especially in diseases where enzyme dysregulation plays a significant role.
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the bromopyridine and cyclopropanesulfonamide groups affect biological activity. Variations in substituents have been systematically studied to optimize potency and selectivity against specific targets .
  • Therapeutic Applications : Ongoing research is exploring the use of this compound in combination therapies, particularly in cancer treatment regimens where resistance to standard therapies is common .

Q & A

Q. What are the established synthetic routes for preparing N-(5-bromopyridin-3-yl)cyclopropanesulfonamide?

The synthesis typically involves cyclopropane ring formation via alkylative closure of sulfonamide intermediates. A key method (Scheme 1 in ) starts with tert-butylamine or Boc-protected sulfonamides reacting with n-BuLi in THF to generate cyclopropane rings. For example, N-(tert-butyl)cyclopropanesulfonamide intermediates are deprotected with trifluoroacetic acid to yield cyclopropanesulfonamide derivatives. Subsequent coupling with 5-bromopyridin-3-yl groups can be achieved via Buchwald-Hartwig amination or nucleophilic substitution, depending on the reactivity of the bromopyridine precursor .

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : SHELX and WinGX suites are widely used for structural determination. SHELXL refines small-molecule structures, while WinGX integrates tools for data processing and visualization .
  • NMR spectroscopy : Key signals include the cyclopropane protons (δ ~1.0–2.0 ppm) and pyridine aromatic protons (δ ~8.0–9.0 ppm). Anisotropic displacement parameters in crystallography can cross-validate NMR assignments .
  • LC-MS/HPLC : Retention times and mass-to-charge ratios (e.g., m/z 542.8 [M+H]+ in ) confirm purity and molecular weight.

Q. What are common intermediates in its synthesis?

  • tert-Butyl (5-bromopyridin-3-yl)carbamate (CAS 361550-43-8): Used as a protected amine precursor .
  • N-(5-Bromopyridin-3-yl)pivalamide (CAS 873302-39-7): A stable intermediate for further functionalization .
  • Cyclopropanesulfonamide (CAS 154350-29-5): The core sulfonamide moiety, synthesized via intramolecular alkylation of sulfonyl chlorides .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Lithiation conditions : Use 2 equivalents of n-BuLi in THF at −78°C to ensure complete deprotonation and cyclopropane formation .
  • Protection/deprotection strategies : Boc groups improve intermediate stability but require acidic deprotection (CF₃CO₂H). Tert-butyl sulfonamides avoid side reactions during coupling .
  • Purification : Flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves sulfonamide by-products. Recrystallization from ethanol/water enhances purity .

Q. How does structural modification of the cyclopropane or pyridine moieties affect biological activity?

  • Cyclopropane methylation : Introducing methyl groups (via CH₃I alkylation of dianions) increases steric bulk, potentially enhancing target binding in enzyme inhibitors .
  • Pyridine substituents : Electron-withdrawing groups (e.g., bromine) improve electrophilicity for nucleophilic attacks in agrochemical applications, as seen in herbicide safeners .
  • Sulfonamide substitution : Replacing sulfonamide with carbamate groups reduces metabolic stability but alters solubility .

Q. What mechanistic insights explain its role in modulating glutathione transferase (GST) activity?

In maize, this compound acts as a herbicide safener by upregulating GST enzymes. Experimental data show a 2.5-fold increase in GST-specific activity 5 days post-application (360 g/ha fenpyrazone), correlating with reduced phytotoxicity. The sulfonamide group likely binds GST active sites, enhancing detoxification of xenobiotics .

Q. How can contradictions in biological or synthetic data be resolved?

  • Iterative analysis : Replicate syntheses under controlled conditions (e.g., inert atmosphere, standardized reagent batches) to isolate variables .
  • Crystallographic validation : Resolve ambiguous NMR signals (e.g., overlapping cyclopropane protons) via X-ray structures .
  • Enzyme assays : Use kinetic studies (e.g., IC₅₀ measurements) to distinguish between true activity and assay artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(5-bromopyridin-3-yl)cyclopropanesulfonamide
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N-(5-bromopyridin-3-yl)cyclopropanesulfonamide

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